N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic small molecule characterized by two key pharmacophoric groups:
- 4-Oxoquinazolin-3(4H)-yl propanamide: A propanamide linker tethering the 4-oxoquinazolin group, which is associated with diverse biological activities, including kinase inhibition and anti-inflammatory effects.
Properties
Molecular Formula |
C27H21N3O4 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C27H21N3O4/c1-17-20-12-11-19(15-23(20)34-26(17)25(32)18-7-3-2-4-8-18)29-24(31)13-14-30-16-28-22-10-6-5-9-21(22)27(30)33/h2-12,15-16H,13-14H2,1H3,(H,29,31) |
InChI Key |
LMQQKOKWDWRJFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
- Step 1: Formation of Benzofuran Core:
- Starting with a suitable phenylacetylene derivative, the benzofuran core can be synthesized through a cyclization reaction.
- Reaction conditions: Use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like K2CO3, under an inert atmosphere.
- Step 2: Introduction of Quinazolinone Moiety:
- The quinazolinone moiety can be introduced via a nucleophilic substitution reaction.
- Reaction conditions: Use of a suitable quinazolinone derivative and a strong base like NaH, in a polar aprotic solvent such as DMF.
- Step 3: Formation of Propanamide Linkage:
- The final step involves the formation of the propanamide linkage through an amide coupling reaction.
- Reaction conditions: Use of a coupling reagent like EDCI or HATU, in the presence of a base like DIPEA, in an organic solvent such as DCM.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.
Chemical Reactions Analysis
- Oxidation:
- The benzofuran core can undergo oxidation reactions to form various oxidized derivatives.
- Common reagents: KMnO4, H2O2.
- Reduction:
- The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.
- Common reagents: NaBH4, LiAlH4.
- Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran and quinazolinone moieties.
- Common reagents: Halogenated compounds, strong nucleophiles like NaN3.
- Oxidized benzofuran derivatives
- Dihydroquinazolinone derivatives
- Substituted benzofuran and quinazolinone derivatives
Scientific Research Applications
N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has shown potential in various scientific research applications:
- Medicinal Chemistry:
- Environmental Science:
- Potential use in the development of sensors for detecting environmental pollutants due to its unique chemical structure and reactivity.
- Industrial Research:
Mechanism of Action
The mechanism of action of N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways:
- Molecular Targets:
- Enzymes involved in DNA replication and repair, making it a potential anticancer agent.
- Bacterial enzymes, contributing to its antimicrobial properties.
- Pathways Involved:
- Inhibition of the DNA synthesis pathway in cancer cells.
- Disruption of bacterial cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 4-Oxoquinazolin Moieties
Compound 2 (from ):
- Structure : N-(6-methylpyridin-2-yl)-5-((4-oxoquinazolin-3(4H)-yl)methyl)furan-2-carboxamide.
- Comparison :
Compound 81 (from ):
- Structure: 2-((2,4-dichlorophenoxy)methyl)-4-oxoquinazolin-3(4H)-yl–acetamide.
- Comparison :
- Features a 4-oxoquinazolin group linked via an acetamide (shorter chain than the target’s propanamide).
- Demonstrated COX-2 inhibition (IC50 = 116.73 mmol/kg) and anti-inflammatory activity superior to Diclofenac in a carrageenan-induced edema model .
- The propanamide linker in the target compound may improve membrane permeability due to increased chain length.
Discussion of Structural-Activity Relationships (SAR)
- 4-Oxoquinazolin Group: Critical for enzyme inhibition (e.g., COX-2) as seen in compound 81.
- Benzofuran vs. Furan/Pyridine : The benzofuran in the target compound may enhance lipophilicity and target binding compared to furan or pyridine derivatives.
- Linker Length : Propanamide (3 carbons) in the target compound vs. acetamide (2 carbons) in compound 81 may influence pharmacokinetics, such as half-life or tissue penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
